

Stability of N4-Acetylcytidine triphosphate sodium to short-term temperature exposure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N4-Acetylcytidine triphosphate sodium*

Cat. No.: *B8117531*

[Get Quote](#)

Technical Support Center: N4-Acetylcytidine Triphosphate Sodium (ac4CTP)

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of **N4-Acetylcytidine triphosphate sodium** (ac4CTP) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for ac4CTP sodium salt?

A1: For optimal stability, **N4-Acetylcytidine triphosphate sodium** salt should be stored at -20°C.[1] Some suppliers also recommend storage at -80°C and protection from light.[2]

Q2: My shipment of ac4CTP arrived on gel packs, and it has thawed. Is it still usable?

A2: Yes, the product is likely still usable. Suppliers often ship ac4CTP on gel packs, and short-term exposure to ambient temperatures (up to one cumulative week) is generally considered acceptable.[1][3] However, upon receipt, it should be immediately stored at the recommended -20°C.

Q3: How many freeze-thaw cycles can ac4CTP tolerate?

A3: While specific data on freeze-thaw cycles for ac4CTP is limited, it is best practice for all nucleotide triphosphates to minimize the number of cycles. For frequent use, we recommend aliquoting the stock solution into smaller, single-use volumes. This prevents repeated temperature cycling of the entire stock. Generally, nucleotide solutions are more stable at a slightly alkaline pH of around 8.5, which can improve stability during freeze-thaw cycles.[4]

Q4: Is ac4CTP stable in aqueous solutions?

A4: N4-Acetylcytidine triphosphate is noted to be unstable in solutions; therefore, freshly prepared solutions are recommended for experiments.[2] The acetyl group on N4-acetylcytidine (ac4C) can be sensitive, particularly to high pH and elevated temperatures, which can lead to deacetylation.[5]

Q5: What is the primary application of ac4CTP?

A5: ac4CTP is efficiently used as a substrate for T7 RNA Polymerase-catalyzed in vitro transcription (IVT) to produce mRNA containing the N4-acetylcytidine modification.[1][2] This modification has been shown to promote translation efficiency.[3]

Stability Data Summary

The following table summarizes the stability of ac4CTP under different temperature conditions based on supplier recommendations. Quantitative degradation kinetics for short-term exposure are not readily available, but the guidelines below are based on empirical evidence for maintaining product integrity.

Condition	Temperature	Duration	Recommendation
Long-Term Storage	-20°C	Up to 12 months	Optimal - Ensures maximum shelf-life and activity. [1]
Shipping/Short-Term	Ambient	Up to 1 week (cumulative)	Acceptable - Product should be moved to -20°C storage upon receipt. [1] [3]
Benchtop Use	4°C (on ice)	During experiment setup	Required - Keep on ice at all times during handling to minimize degradation. [6]
Elevated Temperature	> 37°C	Avoid	Not Recommended - Risk of triphosphate hydrolysis and deacetylation increases significantly. [5]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving ac4CTP, particularly in vitro transcription for mRNA synthesis.

Issue	Potential Cause(s)	Recommended Action(s)
Low or No mRNA Yield	1. Degraded ac4CTP: Improper storage or handling may have led to the degradation of the nucleotide.	- Ensure ac4CTP was stored at -20°C and handled on ice. - Use a fresh aliquot of ac4CTP for the reaction. - Confirm the integrity of other NTPs in the reaction.
2. Enzyme Inactivity: The RNA polymerase may be inhibited or denatured. Some modified NTPs can impact transcription efficiency.[7]	- Use a fresh aliquot of T7 RNA Polymerase. - Consider adding DTT (Dithiothreitol) to the reaction, as RNA polymerases can be sensitive to oxidation.[8] - Optimize the concentration of ac4CTP; start with equimolar substitution for CTP.[7]	
3. RNase Contamination: The presence of RNases will rapidly degrade the synthesized mRNA.	- Use nuclease-free water, tubes, and pipette tips.[7] - Wear gloves and work in a designated clean area. - Decontaminate work surfaces with an RNase-destroying solution.[6]	
Unexpected Product Size or Smearing on Gel	1. Incomplete Transcription: The reaction may have terminated prematurely.	- Verify the integrity and purity of the DNA template. - Check the final concentrations of all reagents, including magnesium, which is critical for polymerase activity.
2. RNA Degradation: The product may be degrading during or after the reaction.	- Follow strict RNase-free techniques throughout the process, including during gel analysis.[6]	

Loss of Acetyl Modification

1. High pH or Temperature:
The acetyl group is labile and can be removed under harsh conditions.[\[5\]](#)

- Avoid exposing the ac4CTP or the resulting mRNA to high temperatures or alkaline conditions. - Be aware that exposure to 85°C at neutral pH can lead to significant deacetylation of the ac4C nucleoside.[\[5\]](#)

Experimental Protocols

Key Experiment: In Vitro Transcription (IVT) with ac4CTP

This protocol provides a general framework for the synthesis of mRNA containing N4-acetylcytidine. It is based on standard T7 RNA polymerase-driven reactions.[\[7\]](#)[\[8\]](#)

Materials:

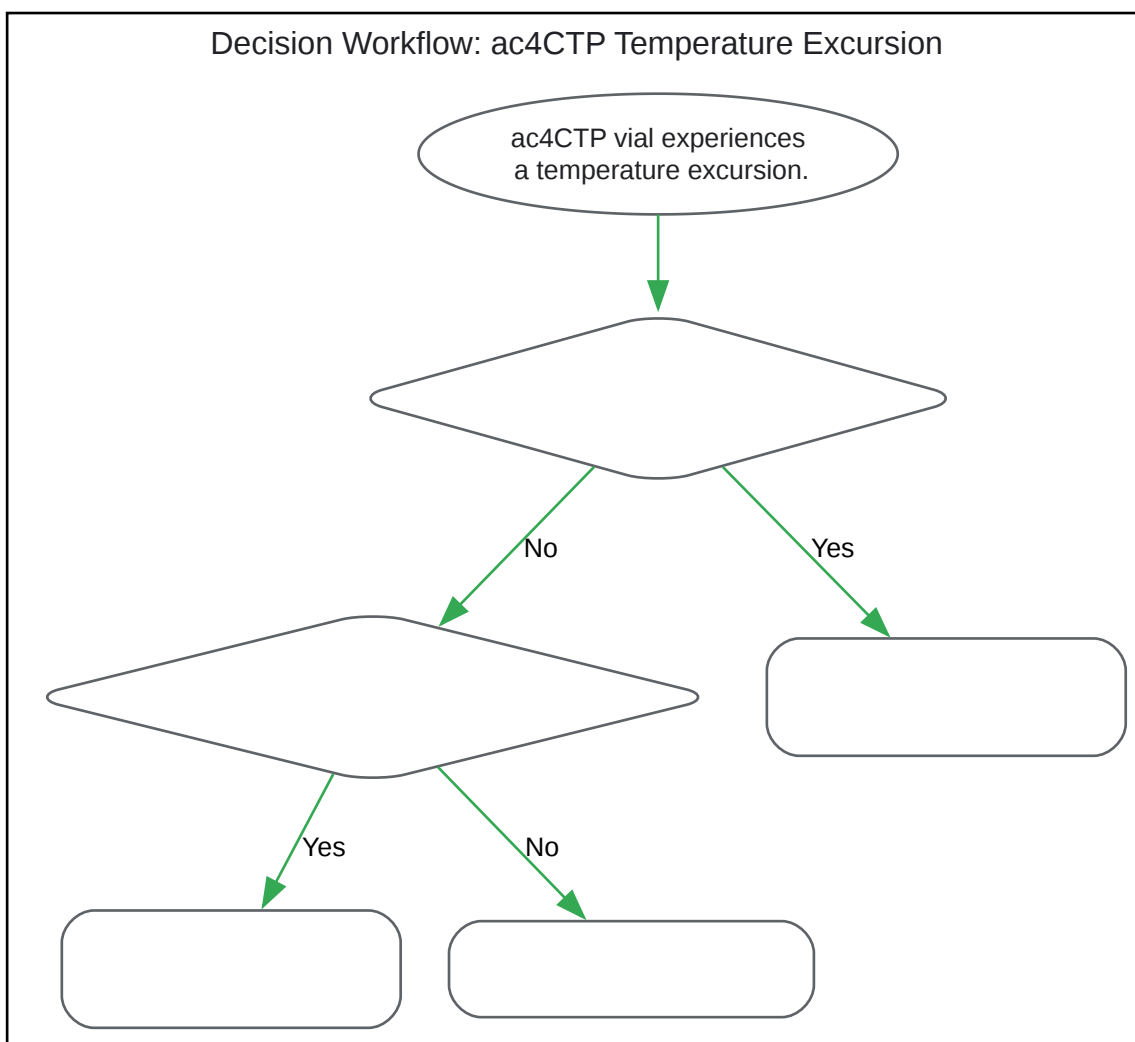
- Linearized DNA template with a T7 promoter (1 µg)
- Nuclease-free water
- 10X Transcription Buffer
- ATP, GTP, UTP solutions (100 mM stocks)
- **N4-Acetylcytidine triphosphate sodium** (ac4CTP) (100 mM stock)
- T7 RNA Polymerase Mix
- (Optional) DTT, 100 mM
- (Optional) DNase I for template removal

Procedure:

- Thaw all reagents on ice. Keep components cold throughout the setup.[\[6\]](#)

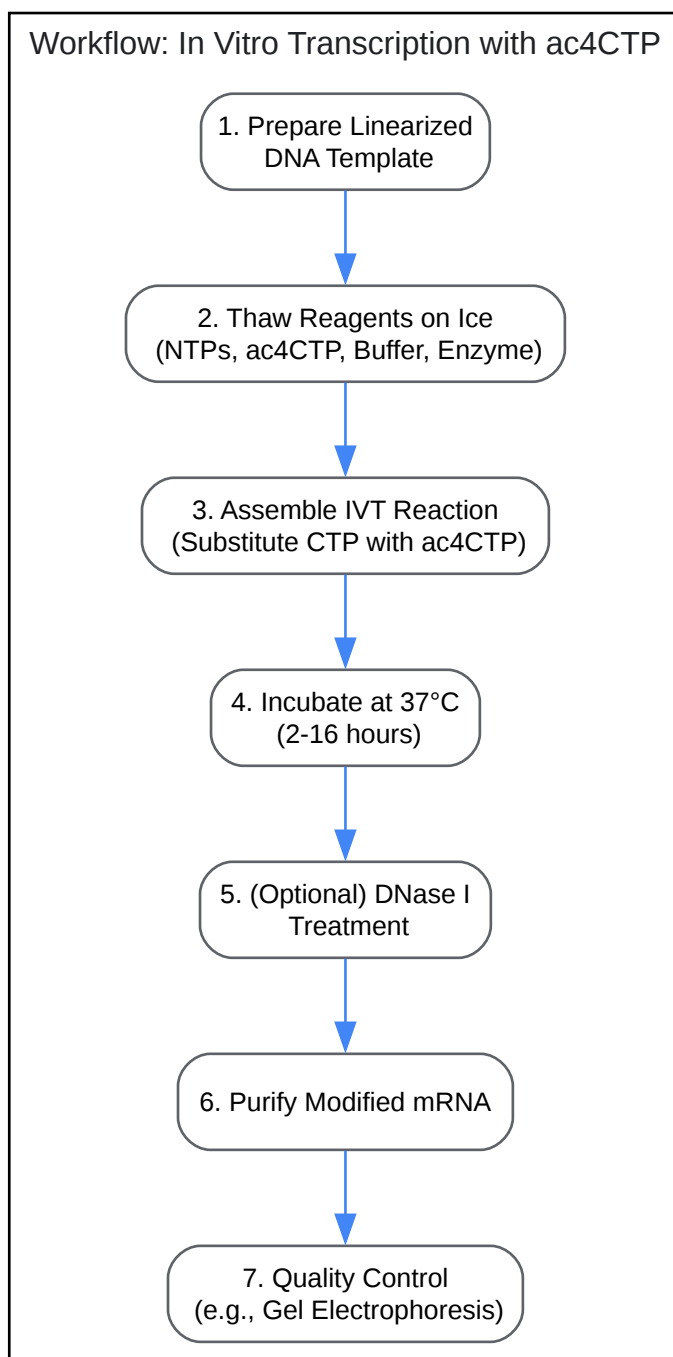
- In a nuclease-free tube on ice, combine the following in order:
 - Nuclease-free water (to a final volume of 20 μ L)
 - 2 μ L of 10X Transcription Buffer
 - ATP, GTP, UTP to desired final concentration (e.g., 2 μ L of 10 mM mix)
 - ac4CTP to desired final concentration (for full substitution of CTP)
 - 1 μ g of linearized DNA template
 - (Optional) 1 μ L of 100 mM DTT[8]
 - 2 μ L of T7 RNA Polymerase Mix
- Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
- Incubate the reaction at 37°C for 2 hours. For transcripts smaller than 0.3 kb, the incubation can be extended up to 16 hours.[7]
- (Optional) To remove the DNA template, add 2 μ L of DNase I and incubate at 37°C for 15 minutes.
- Proceed with mRNA purification using a spin column kit or another preferred method.

Visualizations



[Click to download full resolution via product page](#)

Caption: Decision tree for handling ac4CTP after temperature exposure.



[Click to download full resolution via product page](#)

Caption: Simplified workflow for mRNA synthesis using ac4CTP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N4-Acetyl-CTP, Nucleotides for mRNA Modification - Jena Bioscience [jenabioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N4-Acetyl-CTP, Single components for (m)RNA Synthesis - Jena Bioscience [jenabioscience.com]
- 4. carlroth.com [carlroth.com]
- 5. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. neb.com [neb.com]
- 8. neb.com [neb.com]
- To cite this document: BenchChem. [Stability of N4-Acetylcytidine triphosphate sodium to short-term temperature exposure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8117531#stability-of-n4-acetylcytidine-triphosphate-sodium-to-short-term-temperature-exposure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com